molecular formula C23H21N3O4S B2997855 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-29-9

2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2997855
CAS No.: 941967-29-9
M. Wt: 435.5
InChI Key: ZNPVUMVFOCZXAP-UHFFFAOYSA-N
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Description

This compound belongs to a class of substituted benzo[d]thiazole derivatives, characterized by a tetrahydrobenzo[d]thiazole core fused with carboxamide functionalities. Its structure includes a benzamido group at position 2 and a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) substituent on the N-atom of the carboxamide moiety.

Synthesis protocols for such compounds typically involve multistep reactions, including coupling of pre-functionalized benzoic acid derivatives with amines or hydrazides under mild conditions (e.g., using EDC/HOBt or isothiocyanate-mediated cyclization) . Structural confirmation relies on IR (C=O at ~1660–1680 cm⁻¹, absence of C=S in thiazoles), ¹H/¹³C NMR (tetrahydrobenzo ring protons at δ 1.5–2.8 ppm), and mass spectrometry .

Properties

IUPAC Name

2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c27-21(15-5-2-1-3-6-15)26-23-25-20-16(7-4-8-19(20)31-23)22(28)24-12-14-9-10-17-18(11-14)30-13-29-17/h1-3,5-6,9-11,16H,4,7-8,12-13H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPVUMVFOCZXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic molecule with potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment. Its unique structure combines a benzothiazole core with a benzo[d][1,3]dioxole moiety, suggesting significant biological activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Molecular Structure

  • Molecular Formula : C22H19N3O4S
  • Molecular Weight : 421.47 g/mol
  • IUPAC Name : 2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Structural Representation

PropertyValue
Molecular FormulaC22H19N3O4S
Molecular Weight421.47 g/mol
IUPAC Name2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole and dioxole moieties exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

  • Mechanism of Action :
    • Inhibition of tyrosine kinases (e.g., CDK2) has been suggested as a primary mode of action for related compounds .
    • Induction of apoptosis in cancer cells through the activation of intrinsic pathways has also been observed.
  • Case Study :
    • A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens.

  • Quorum Sensing Inhibition :
    • Research has highlighted its potential as a quorum sensing inhibitor in Gram-negative bacteria such as Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence .
    • Compounds similar to this have shown moderate growth inhibitory activities at concentrations up to 1000 μg/mL.
  • Efficacy Against Specific Pathogens :
    • The minimal inhibitory concentration (MIC) for certain derivatives was reported at 50 μg/mL against various tested organisms .

Structure-Activity Relationship (SAR)

The SAR analysis of this class of compounds reveals that modifications in the benzothiazole and dioxole structures significantly influence their biological activities.

  • Key Modifications :
    • Substituents on the benzothiazole ring can enhance anticancer activity.
    • The presence of electron-withdrawing groups on the dioxole moiety can improve antimicrobial efficacy.
  • Computational Studies :
    • Molecular docking studies have shown favorable binding affinities to target proteins associated with cancer and bacterial virulence factors .

Scientific Research Applications

The compound 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic molecule featuring a benzothiazole core and a benzo[d][1,3]dioxole moiety. It belongs to the azolidine class of compounds and has potential applications in medicinal chemistry due to its biological activities.

Potential Applications

This compound has several potential applications:

  • Biological activities Research suggests that compounds similar to this compound exhibit significant biological activities.
  • Interaction studies Interaction studies involving this compound focus on understanding how it interacts with biological targets at the molecular level.
  • Cancer treatment and antimicrobial properties This compound has unique structural features, including a benzothiazole core and a benzo[d][1,3]dioxole moiety, suggesting significant biological activities, particularly in cancer treatment and antimicrobial properties.

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-5,6-dihydrocyclopenta[d]thiazoleContains benzodioxole and thiazoleAntibacterial and anticancer
N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(phenyl)ureaBenzothiazole derivativeAntimicrobial
2-amino-N-benzoylbenzothiazolesBenzothiazole coreAntitumor activity

Comparison with Similar Compounds

Key Observations:

Metabolic Stability : Piperonyl groups (dioxole) are prone to cytochrome P450-mediated oxidation, whereas cyclopropane derivatives (e.g., ) show enhanced stability due to rigid structure .

Electronic Effects : Thiophene-containing analogs (e.g., ) exhibit stronger electron-withdrawing properties, which may alter binding affinities to kinase targets compared to the dioxole group .

Q & A

Q. Table 1: Representative Synthesis Data for Analogous Compounds

Compound IDKey Reagents/ConditionsYield (%)Purity (%)Reference
Compound 29 (Ev1)EDCI, HOBt, DMF, RT, NaOH-98
Compound 66 (Ev4)Acid 6 + 3,4,5-Trifluoroaniline75-
Compound 2b (Ev2)EDCI, HOBt, pH 4.5, MeOH34.5-

Basic: How is structural confirmation and purity validation achieved for such compounds?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., thiazole ring protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]+) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Advanced: How do structural modifications impact biological activity in thiazole-carboxamide derivatives?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3) enhance anticancer activity by increasing electrophilicity .
  • Stereochemistry : (4R)-isomers in dihydrothiazoles show higher activity than (4S)-isomers due to better target binding .
  • Assay Design : In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (IC50 values) validate activity .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

Compound IDSubstituentBiological ActivityReference
4a (Ev2)3,4,5-TrimethoxyphenylAnticancer
9c (Ev10)4-BromophenylDocking affinity

Advanced: How can computational modeling guide the optimization of this compound?

Methodological Answer:

  • QTAIM Analysis : Identifies non-covalent interactions (e.g., hydrogen bonds) critical for ligand-receptor binding .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like PDK1 in cancer pathways .
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced: What methodologies are used to resolve contradictions in synthetic yields or purity?

Methodological Answer:

  • Low-Yield Troubleshooting : Steric hindrance (e.g., bulky substituents in compound 70, Ev4) or unstable intermediates may reduce yields. Optimizing reaction time/temperature or using protecting groups (e.g., tert-butyl carbamate) mitigates this .
  • Purity Discrepancies : Trace solvents or byproducts require gradient HPLC or preparative TLC .

Advanced: How to design experiments to assess environmental or metabolic stability?

Methodological Answer:

  • Environmental Fate Studies : Long-term projects (e.g., 2005–2011, Ev19) analyze degradation pathways, bioaccumulation, and toxicity in soil/water systems .
  • Metabolic Profiling : Liver microsome assays (e.g., human CYP450 enzymes) identify major metabolites .

Q. Table 3: Experimental Design Framework

Study TypeKey ParametersReference
Environmental ImpactCompartmental distribution, degradation kinetics
PharmacokineticsCYP450 inhibition, plasma stability

Advanced: How to reconcile conflicting biological data across analogs?

Methodological Answer:

  • Dose-Response Curves : Validate activity thresholds (e.g., IC50 reproducibility across assays) .
  • Counterion Effects : HCl salts (e.g., compound 67, Ev4) may alter solubility and bioavailability .

Advanced: What statistical models are suitable for analyzing structure-property relationships?

Methodological Answer:

  • Multivariate Analysis : PLS regression correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Machine Learning : Random Forest models predict synthetic feasibility based on reaction databases (e.g., Reaxys) .

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